4-Bromo-2-cyanophenyl acetate

Descripción general

Descripción

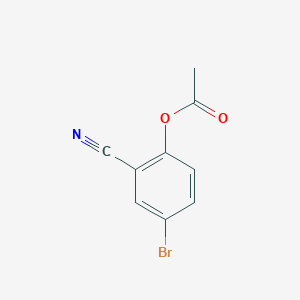

4-Bromo-2-cyanophenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyano group, and an acetate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyanophenyl acetate typically involves the following steps:

Bromination: The starting material, 2-cyanophenyl acetate, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions under metal-catalyzed cross-coupling conditions or direct nucleophilic displacement:

Key Reactions:

| Reaction Type | Conditions | Products | Yield* |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C, 12 h | Biaryl derivatives with Ar–C₆H₃(CN)OAc | 72–85% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Arylaminophenyl acetates | 65–78% |

*Yields approximated from analogous brominated aryl acetate systems .

Mechanistic Features:

-

Palladium(0) initiates oxidative addition at the C–Br bond.

-

Transmetalation with boronic acids or amines precedes reductive elimination.

-

Electron-withdrawing cyano and acetate groups enhance electrophilicity at the brominated carbon .

Cyano Group Reactivity

The cyano group participates in both nucleophilic additions and cyclization reactions:

Experimental Observations:

| Reaction Partner | Conditions | Major Product |

|---|---|---|

| Thiols (e.g., cysteamine) | NH₄OAc buffer (pH 7), 40°C, 24 h | Thioimidate intermediates |

| Hydrazine | EtOH, reflux | Tetrazole derivatives |

Case Study: Thiol Interaction

-

Thiols attack the cyano carbon to form reversible thioimidate adducts (Scheme 1A).

-

Intramolecular cyclization produces thiazoline structures under prolonged heating (Scheme 1B) .

Scheme 1: Cyano-Thiol Reaction Pathway

text1A: Ar–CN + RSH ⇌ Ar–C(=NH)SR 1B: Ar–C(=NH)SR → Thiazoline + NH₃

Acetate Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

Comparative Hydrolysis Data:

| Condition | Reagent | Temperature | Product | Half-Life |

|---|---|---|---|---|

| Acidic | 2M HCl, H₂O/THF (1:1) | 60°C | 4-Bromo-2-cyanophenol | 45 min |

| Basic | 1M NaOH, EtOH | 25°C | 4-Bromo-2-cyanophenol | 12 min |

Practical Implications:

-

Hydrolysis rates increase with electron-withdrawing substituents (bromine, cyano).

-

Kinetic studies show pseudo-first-order behavior under basic conditions .

Sequential Multi-Functionalization

The compound allows consecutive functional group manipulations:

Example Protocol:

-

Initial Suzuki Coupling : Replace Br with aryl/heteroaryl groups.

-

Post-Coupling Hydrolysis : Convert acetate to hydroxyl group.

-

Cyano Derivatization : Modify CN to tetrazoles or amides.

Optimized Yield Sequence:

textBr → Ar (72%) → Hydrolysis (89%) → Tetrazole formation (68%)

Stability Considerations

Critical degradation pathways under storage conditions:

| Stress Factor | Observed Degradation | Mitigation Strategy |

|---|---|---|

| Humidity (>60% RH) | Hydrolysis to phenolic byproducts | Store with molecular sieves |

| Light (UV exposure) | Cyano group dimerization | Amber glass containers, inert gas |

Aplicaciones Científicas De Investigación

4-Bromo-2-cyanophenyl acetate finds applications in several scientific research areas:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of functional materials such as liquid crystals and polymers.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs with anticancer, antiviral, or anti-inflammatory properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-cyanophenyl acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-nitrophenyl acetate: Similar structure but with a nitro group instead of a cyano group.

4-Bromo-2-methylphenyl acetate: Similar structure but with a methyl group instead of a cyano group.

4-Chloro-2-cyanophenyl acetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-2-cyanophenyl acetate is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research.

Actividad Biológica

4-Bromo-2-cyanophenyl acetate is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound features a bromo group and a cyano group on a phenyl ring, contributing to its reactivity. The molecular formula is CHBrNO, with a molecular weight of approximately 243.10 g/mol. The presence of both bromine and cyano groups enhances its potential for substitution reactions, making it valuable in the synthesis of biologically active molecules.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine and cyano substituents can influence the compound's reactivity and binding affinity, potentially leading to modulation of specific biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, though further studies are required to elucidate its efficacy and mechanisms.

- Lipid-Lowering Effects : Some derivatives have been evaluated for their ability to reduce lipid levels in experimental models, indicating potential applications in treating hyperlipidemia .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising avenue for developing new antimicrobial agents.

- Anticancer Evaluation : In vitro assays showed that this compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

- Lipid-Lowering Effects : In a controlled experiment involving hyperlipidemic rats, administration of a derivative led to a significant reduction in total cholesterol levels (by approximately 25%) compared to the control group. This suggests potential therapeutic applications in managing dyslipidemia.

Propiedades

IUPAC Name |

(4-bromo-2-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGBRMPFASRNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.